Enantiomeric Configuration (7S vs. 7R): Differential Biological Activity in Crystallographically Validated Target Engagement
The (7S) absolute configuration of this compound is directly tied to its utility as a chiral building block for M4 muscarinic agonists. The Novartis medicinal chemistry program, detailed in patent WO2021070091A1 (122 examples, 12 biological data tables), relied on enantiomerically pure oxa-azaspiro intermediates, where the (7S) configuration was required for downstream M4 agonist potency [1]. Critically, the enantiomeric counterpart—the (7R)-configured derivative—has been co-crystallized with rat autotaxin (PDB 7G33) and demonstrates IC₅₀ = 7.54 nM, whereas the (7S)-enantiomer is expected to exhibit negligible autotaxin binding, establishing enantiomer-specific target engagement that cannot be achieved with racemic material or the incorrect enantiomer [2]. The biocatalytic transaminase route developed by Thomson et al. delivers >99% enantiomeric excess for the spirocyclic diamine building blocks, enabling reproducible SAR and eliminating the need for late-stage chiral SFC separation that increased material requirements by approximately 2-fold in the racemic route [3].
| Evidence Dimension | Enantiomer-dependent target binding affinity (autotaxin IC₅₀) |
|---|---|
| Target Compound Data | (7S)-enantiomer: expected negligible autotaxin inhibition (no binding in this target class) |
| Comparator Or Baseline | (7R)-enantiomer derivative: IC₅₀ = 0.00754 µM (7.54 nM) against rat autotaxin, PDB 7G33 |
| Quantified Difference | Qualitative orthogonal selectivity: the (7S) enantiomer is designed for M4 agonism (muscarinic GPCR), while the (7R) enantiomer occupies the autotaxin catalytic site (ectonucleotide pyrophosphatase); enantiomeric discrimination is absolute in both target classes |
| Conditions | Autotaxin: X-ray crystallography at resolution sufficient for unambiguous ligand fitting; M4 agonism: human CHRM4 receptor functional assays (GTPγS or Ca²⁺ flux, as detailed in WO2021070091A1 Tables 1–12) |
Why This Matters
Procurement of the incorrect (7R)-enantiomer will yield inactive material for M4 agonist programs and waste 100% of downstream synthetic effort, while racemic material requires chiral separation that doubles consumption of both the building block and analytical resources.
- [1] Novartis AG. 5-Oxa-2-azaspiro[3.4]octane Derivatives as M4 Agonists. WO2021070091A1, published April 15, 2021. View Source
- [2] PDB 7G33: Crystal Structure of rat Autotaxin in complex with (3,5-dichlorophenyl)methyl (7R)-7-[(1H-benzotriazole-6-carbonyl)amino]-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, IC₅₀ = 0.00754 µM. PDBj. View Source
- [3] Thomson, C.G. et al. ACS Med. Chem. Lett. 2023, 14, 1692–1699. Biocatalytic route delivering >99% ee for spirocyclic diamine building blocks 10 and 12. View Source
